2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
There’s a patent1 that might be related to the synthesis of similar compounds, but it doesn’t specifically mention the compound you’re interested in.Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis of Anticancer Agents : The compound is part of a class of chemicals involved in the synthesis of potential anticancer agents, particularly imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, known for their mitotic inhibition and significant antitumor activity in preclinical models (Temple et al., 1987).
Pharmacokinetics and Metabolism : Research involving similar compounds has focused on estimating circulating drug metabolite exposure in humans using in vitro data and physiologically based pharmacokinetic modeling. This research is crucial for understanding how such compounds are metabolized and their potential impacts on human health, emphasizing the importance of the parent drug and its metabolites (Obach et al., 2018).
Tautomerism and Stability : Studies have examined the tautomerism of aza heterocycles, including the stability and structural transformation of similar compounds in crystal and solution. This research provides insight into the chemical behavior and stability of such compounds, which is vital for their potential application in pharmaceuticals (Gubaidullin et al., 2014).
Potential Therapeutic Applications
- Aurora Kinase Inhibition : Compounds within this class have been investigated for their ability to inhibit Aurora kinases, which may be useful in treating cancer. The research highlights the compound's potential as part of a therapeutic strategy against various cancers (ロバート ヘンリー,ジェームズ, 2006).
Material Science and Heterocyclic Chemistry
- Heterocyclic Compounds : The compound is related to research on nitrogen-containing heterocyclic compounds, which are fundamental structural components in pharmaceuticals and agrochemicals. This area of study explores the synthesis, properties, and applications of such compounds, emphasizing their biological activity and potential in various industries (Higasio & Shoji, 2001).
Safety And Hazards
There’s a ChEBI entry3 for aminopyrimidine, which is a class of pyrimidines substituted by at least one amino group. This might be relevant to the safety and hazards of similar compounds, but it doesn’t specifically mention the compound you’re interested in.
properties
IUPAC Name |
2-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c25-19-6-5-18(23-10-3-9-20-23)21-24(19)14-16-7-11-22(12-8-16)15-17-4-1-2-13-26-17/h3,5-6,9-10,16-17H,1-2,4,7-8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURRKORMYJZOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.